

protocol for conjugating DBCO-Val-Cit-PABC-OH to an antibody

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Compound of Interest

Compound Name: DBCO-Val-Cit-PABC-OH

Cat. No.: B15144749

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Application Notes and Protocols for Antibody Conjugation

Topic: Protocol for Conjugating DBCO-Val-Cit-PABC-OH to an Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of a **DBCO-Val-Cit-PABC-OH** linker to an antibody. This procedure is a critical step in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody via a linker. The **DBCO-Val-Cit-PABC-OH** linker is comprised of three key components:

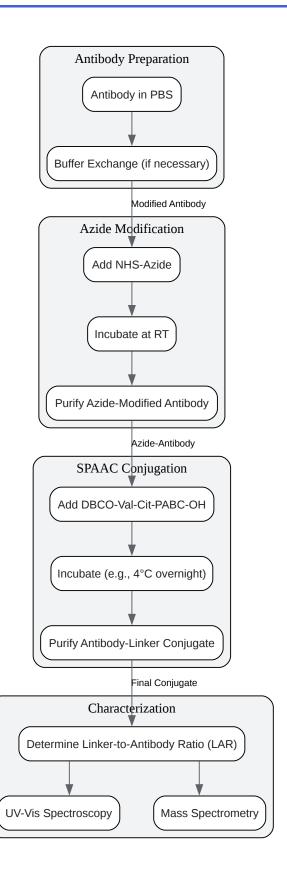
- DBCO (Dibenzocyclooctyne): A cyclooctyne that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly efficient and specific conjugation to an azide-modified antibody.[1][2][3][4]
- Val-Cit (Valine-Citrulline): A dipeptide sequence that is cleavable by cathepsin B, an enzyme commonly found in the lysosomes of cancer cells.[5][6] This allows for the specific release of a conjugated drug within the target cell.[5][6]
- PABC (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached payload.



The protocol described here involves a two-step process. First, the antibody is modified to introduce azide functional groups. Second, the azide-modified antibody is conjugated to the **DBCO-Val-Cit-PABC-OH** linker via SPAAC.

Experimental Workflow





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Caption: Experimental workflow for the conjugation of DBCO-Val-Cit-PABC-OH to an antibody.



Materials and Reagents

- Monoclonal Antibody (mAb)
- DBCO-Val-Cit-PABC-OH
- NHS-PEG4-Azide
- Phosphate Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange)
- UV-Vis Spectrophotometer
- Mass Spectrometer (e.g., Q-TOF LC/MS)

Experimental Protocols

1. Antibody Preparation and Azide Modification

This step introduces azide groups onto the antibody, typically by modifying lysine residues.

- Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.4.[7] Use an appropriate centrifugal filter unit for this purpose.
- Antibody Concentration: Adjust the antibody concentration to 1-5 mg/mL in PBS.
- NHS-Azide Preparation: Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.
- Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.



- Purification: Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH
 7.4, using a centrifugal filter unit. Repeat the buffer exchange process at least three times.
- 2. Conjugation of **DBCO-Val-Cit-PABC-OH** to Azide-Modified Antibody (SPAAC Reaction)

This step conjugates the DBCO-containing linker to the azide-modified antibody.

- DBCO-Linker Preparation: Prepare a 10 mM stock solution of DBCO-Val-Cit-PABC-OH in DMSO.
- Reaction: Add a 2-4 fold molar excess of the DBCO-Val-Cit-PABC-OH solution to the azidemodified antibody solution.[7]
- Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[7] The reaction can also proceed for 1-2 hours at 37°C.[8]
- Purification: Purify the antibody-linker conjugate from unreacted DBCO-linker using a desalting column or centrifugal filter unit with PBS, pH 7.4.
- 3. Characterization of the Antibody-Linker Conjugate

The primary characterization step is to determine the average number of linkers conjugated to each antibody, known as the Linker-to-Antibody Ratio (LAR).

- UV-Vis Spectroscopy: The LAR can be estimated by measuring the absorbance of the
 conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group). The contribution of
 the linker to the absorbance at 280 nm should be taken into account for an accurate
 calculation.[4][9]
- Mass Spectrometry (MS): LC/MS is a precise method to determine the LAR and the
 distribution of different linker-loaded species.[10] The deconvoluted mass spectrum of the
 intact conjugate will show a series of peaks corresponding to the antibody with different
 numbers of attached linkers.[10]

Quantitative Data Summary

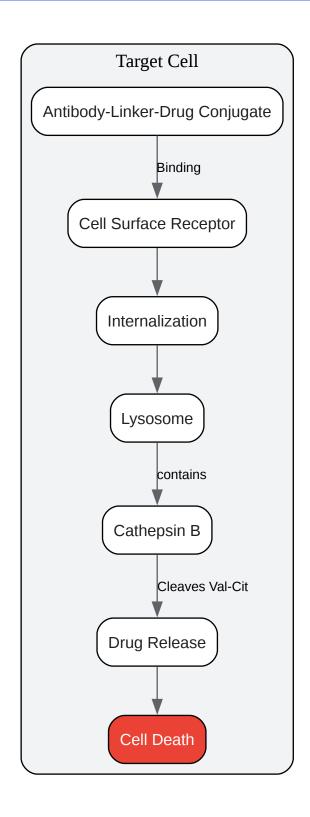


Parameter	Recommended Value	Notes
Azide Modification		
NHS-Azide Molar Excess	10-20 fold	Relative to the antibody.
Incubation Time	1-2 hours	At room temperature.
SPAAC Conjugation		
DBCO-Linker Molar Excess	2-4 fold	Relative to the azide-modified antibody.[7]
Incubation Time	Overnight at 4°C or 1-2 hours at 37°C	[7][8]
Characterization		
Expected LAR	2-4	This is a typical range for functional ADCs.

Signaling Pathway Diagram

The Val-Cit linker is designed to be cleaved by cathepsin B within the lysosome of a target cell.





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Caption: Mechanism of drug release from a Val-Cit linker-containing ADC.



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